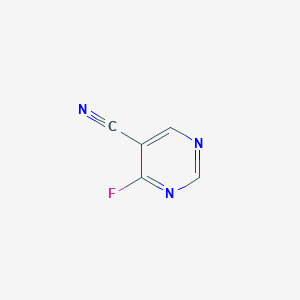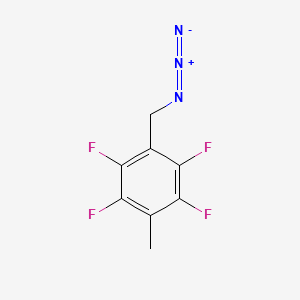
1-(Azidomethyl)-2,3,5,6-tetrafluoro-4-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Azidomethyl)-2,3,5,6-tetrafluoro-4-methylbenzene is an organic compound characterized by the presence of an azidomethyl group attached to a tetrafluoromethylbenzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azidomethyl)-2,3,5,6-tetrafluoro-4-methylbenzene typically involves the nucleophilic substitution of a halomethyl precursor with sodium azide. The reaction is carried out under controlled conditions to ensure the efficient formation of the azide group. The general reaction scheme is as follows:
Starting Material: 1-(Chloromethyl)-2,3,5,6-tetrafluoro-4-methylbenzene
Reagent: Sodium azide (NaN₃)
Solvent: Dimethylformamide (DMF) or another polar aprotic solvent
Temperature: Room temperature to moderate heating (25-60°C)
Reaction Time: Several hours to overnight
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. Safety measures are crucial due to the potential hazards associated with azide compounds.
化学反应分析
Types of Reactions: 1-(Azidomethyl)-2,3,5,6-tetrafluoro-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other nucleophiles, leading to the formation of different functionalized derivatives.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Substitution: Sodium azide (NaN₃), polar aprotic solvents (e.g., DMF)
Cycloaddition: Alkynes, copper(I) catalysts (CuSO₄ and sodium ascorbate)
Reduction: Lithium aluminum hydride (LiAlH₄), tetrahydrofuran (THF)
Major Products:
Substitution: Various functionalized benzene derivatives
Cycloaddition: Triazole derivatives
Reduction: Aminomethyl-tetrafluoromethylbenzene
科学研究应用
1-(Azidomethyl)-2,3,5,6-tetrafluoro-4-methylbenzene has several scientific research applications:
Materials Science: Used as a precursor for the synthesis of energetic materials and polymers with unique properties.
Pharmaceuticals: Potential intermediate in the synthesis of bioactive molecules and drug candidates.
Chemical Biology: Utilized in bioorthogonal chemistry for labeling and tracking biomolecules.
Industrial Chemistry: Employed in the development of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 1-(Azidomethyl)-2,3,5,6-tetrafluoro-4-methylbenzene is primarily related to its azide group, which can undergo various chemical transformations. The azide group is highly reactive and can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions and proceed via a concerted mechanism involving the formation of a metallacycle intermediate.
相似化合物的比较
- 1-(Azidomethyl)-5H-tetrazole
- 1-(Azidoethyl)-5H-tetrazole
- 1-(Azidopropyl)-5H-tetrazole
Comparison: 1-(Azidomethyl)-2,3,5,6-tetrafluoro-4-methylbenzene is unique due to the presence of four fluorine atoms on the benzene ring, which imparts distinct electronic properties. This fluorination enhances the compound’s stability and reactivity compared to other azidomethyl derivatives. Additionally, the tetrafluoromethylbenzene core provides a platform for further functionalization, making it a versatile intermediate in synthetic chemistry.
属性
分子式 |
C8H5F4N3 |
|---|---|
分子量 |
219.14 g/mol |
IUPAC 名称 |
1-(azidomethyl)-2,3,5,6-tetrafluoro-4-methylbenzene |
InChI |
InChI=1S/C8H5F4N3/c1-3-5(9)7(11)4(2-14-15-13)8(12)6(3)10/h2H2,1H3 |
InChI 键 |
MBSJSZQDQQKZPE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C(=C1F)F)CN=[N+]=[N-])F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(Aminomethyl)-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B13464638.png)
aminehydrochloride](/img/structure/B13464642.png)
![(3R)-3-[(pyrrolidin-1-yl)methyl]pyrrolidine](/img/structure/B13464645.png)
![2-[(2-Aminoethyl)sulfanyl]-6-(3-methoxyphenyl)-3,4-dihydropyrimidin-4-one dihydrochloride](/img/structure/B13464650.png)
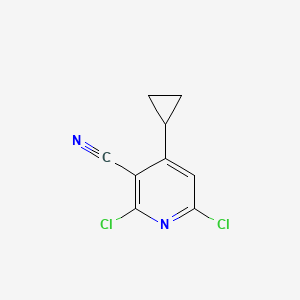
![Methyl[(2,4,6-trichlorophenyl)methyl]amine hydrochloride](/img/structure/B13464668.png)
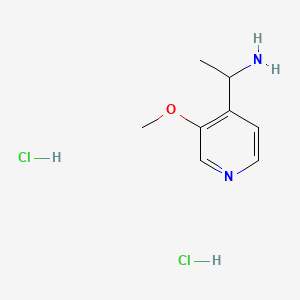
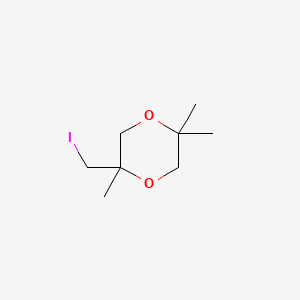
![Tricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-amine hydrochloride](/img/structure/B13464696.png)

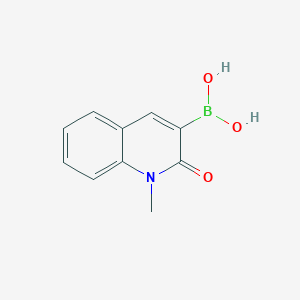
![9-Bromo-3-oxaspiro[5.5]undecane](/img/structure/B13464725.png)
